2-Isocyanato-5-methylthiophene

Description

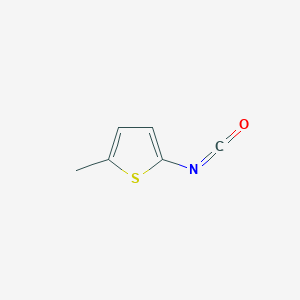

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOUGUHTXIYXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469676 | |

| Record name | 2-Isocyanato-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76536-99-7 | |

| Record name | 2-Isocyanato-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isocyanato-5-methylthiophene: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 2-isocyanato-5-methylthiophene. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Structure and Properties

2-Isocyanato-5-methylthiophene is a heterocyclic aromatic compound containing a thiophene ring substituted with an isocyanate group at the 2-position and a methyl group at the 5-position. The isocyanate group is a highly reactive electrophile, making this molecule a versatile intermediate for the synthesis of various derivatives.

Caption: Chemical structure of 2-isocyanato-5-methylthiophene.

Table 1: Chemical and Physical Properties of 2-Isocyanato-5-methylthiophene

| Property | Value | Source |

| IUPAC Name | 2-isocyanato-5-methylthiophene | [1] |

| Synonyms | 5-Methylthien-2-yl isocyanate, 5-Methyl-thiophene-2-isocyanate | [1] |

| CAS Number | 76536-99-7 | [1] |

| Molecular Formula | C₆H₅NOS | [1] |

| Molecular Weight | 139.18 g/mol | [1] |

| Boiling Point | Not experimentally determined; estimated to be in the range of 200-220 °C at atmospheric pressure. | N/A |

| Melting Point | Not experimentally determined. | N/A |

| Density | Not experimentally determined. | N/A |

| Solubility | Expected to be soluble in common organic solvents like toluene, THF, acetone, and dichloromethane. Sparingly soluble in water, with likely reaction. | N/A |

Synthesis

The most common and efficient method for the synthesis of aryl isocyanates, including 2-isocyanato-5-methylthiophene, is the Curtius rearrangement of the corresponding acyl azide.[2][3][4] The synthesis starts from 5-methylthiophene-2-carboxylic acid.

References

An In-depth Technical Guide to 5-methyl-2-thienyl isocyanate (CAS Number: 76536-99-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methyl-2-thienyl isocyanate, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and reactivity, with a particular focus on its application in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors.

Core Compound Properties

5-methyl-2-thienyl isocyanate, also known as 2-isocyanato-5-methylthiophene, is a reactive chemical intermediate.[1][2] Its structure features a thiophene ring, a known pharmacophore, appended with a reactive isocyanate group.[1][2] This combination makes it a valuable reagent for introducing the 5-methyl-2-thienyl moiety into various molecular scaffolds, particularly in the synthesis of urea derivatives with potential therapeutic applications.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 76536-99-7 | [1][2] |

| Molecular Formula | C₆H₅NOS | [1][2] |

| Molecular Weight | 139.18 g/mol | [1][2] |

| Synonyms | 2-isocyanato-5-methylthiophene, 5-methylthiophen-2-yl isocyanate | [2][4] |

| Appearance | Not explicitly stated, but related compounds are colorless to pale yellow liquids. | [5] |

| Purity | Commercially available for research purposes. | [1] |

Spectroscopic Data

| Spectroscopy | Expected Characteristic Peaks |

| FTIR | Strong, sharp absorption band for the isocyanate group (-N=C=O) typically appears between 2280 and 2240 cm⁻¹.[6][7] |

| ¹H NMR | Signals corresponding to the two aromatic protons on the thiophene ring and the three protons of the methyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the thiophene ring, the methyl group, and the highly deshielded carbon of the isocyanate group. |

| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to its molecular weight. |

Synthesis and Purification

The synthesis of 5-methyl-2-thienyl isocyanate can be achieved through the Curtius rearrangement of 5-methylthiophene-2-carbonyl azide.[1][8] This precursor is accessible from the commercially available 5-methyl-2-thiophenecarboxylic acid.[9][10]

Experimental Protocol: Synthesis of 5-methyl-2-thienyl isocyanate

This two-step protocol is adapted from general procedures for the synthesis of aryl isocyanates via Curtius rearrangement.[8][11]

Step 1: Synthesis of 5-methylthiophene-2-carbonyl azide

-

Materials: 5-methyl-2-thiophenecarboxylic acid, oxalyl chloride or thionyl chloride, dry toluene or dichloromethane, sodium azide, acetone, water.

-

Procedure:

-

In a fume hood, suspend 5-methyl-2-thiophenecarboxylic acid in an excess of oxalyl chloride or thionyl chloride in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of dimethylformamide (DMF) and stir the mixture at room temperature or with gentle heating until the evolution of gas ceases and a clear solution is obtained.

-

Carefully remove the excess oxalyl chloride or thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 5-methylthiophene-2-carbonyl chloride in dry acetone.

-

In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

-

Slowly add the acetone solution of the acid chloride to the stirred aqueous sodium azide solution, maintaining the temperature at 0-5 °C.

-

Continue stirring for 1-2 hours. The product, 5-methylthiophene-2-carbonyl azide, will precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Curtius Rearrangement to 5-methyl-2-thienyl isocyanate

-

Materials: 5-methylthiophene-2-carbonyl azide, dry toluene.

-

Procedure:

-

Suspend the dried 5-methylthiophene-2-carbonyl azide in dry toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Heat the suspension to reflux (approximately 110 °C) under a nitrogen atmosphere.

-

Monitor the reaction by the evolution of nitrogen gas. The rearrangement is typically complete within 1-3 hours.

-

The resulting solution contains 5-methyl-2-thienyl isocyanate and can be used directly in subsequent reactions or purified.

-

Experimental Protocol: Purification

Purification of isocyanates is typically achieved by vacuum distillation.[3]

-

Procedure:

-

After the Curtius rearrangement is complete, cool the reaction mixture to room temperature.

-

Carefully remove the toluene under reduced pressure using a rotary evaporator.

-

Set up a vacuum distillation apparatus.

-

Distill the crude 5-methyl-2-thienyl isocyanate under high vacuum. Collect the fraction at the appropriate boiling point. Due to its reactivity, it is crucial to avoid overheating and exposure to moisture during distillation.

-

Caption: Synthetic pathway to 5-methyl-2-thienyl isocyanate.

Reactivity and Handling

5-methyl-2-thienyl isocyanate is a reactive electrophile. The isocyanate functional group readily reacts with nucleophiles such as amines, alcohols, and water.[12] It is sensitive to moisture and should be handled under anhydrous conditions to prevent the formation of the corresponding urea derivative through hydrolysis and subsequent reaction with the amine formed.[13] It is incompatible with strong oxidizing agents and amines.[13] Due to its potential toxicity, appropriate personal protective equipment, including gloves and safety glasses, should be used, and all manipulations should be performed in a well-ventilated fume hood.[13]

Application in Drug Development: p38 MAPK Inhibitors

A significant application of 5-methyl-2-thienyl isocyanate is in the synthesis of p38 MAPK inhibitors.[1] The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in various diseases, including arthritis and osteoporosis.[3][13]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines.[11] This activation leads to a signaling cascade that ultimately results in the phosphorylation of various downstream substrates, including transcription factors, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8][11] Inhibition of p38 MAPK can therefore suppress the production of these inflammatory mediators, making it an attractive therapeutic target.[3]

Caption: Simplified p38 MAPK signaling pathway.

Synthesis of Thienyl Urea-Based p38 MAPK Inhibitors

Thienyl ureas have been identified as a class of potent p38 MAPK inhibitors.[3] 5-methyl-2-thienyl isocyanate serves as a key building block for synthesizing these inhibitors. The isocyanate reacts with a suitable amine to form the characteristic urea linkage.

Experimental Protocol: Synthesis of a Thienyl Urea p38 Inhibitor

This protocol describes the general synthesis of a thienyl urea from 5-methyl-2-thienyl isocyanate and a generic amine (R-NH₂).

-

Materials: 5-methyl-2-thienyl isocyanate, a primary or secondary amine (R-NH₂), dry toluene or dichloromethane.

-

Procedure:

-

Dissolve the amine (1.0 equivalent) in dry toluene or dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

To this stirred solution, add a solution of 5-methyl-2-thienyl isocyanate (1.0-1.1 equivalents) in the same dry solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the urea product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure thienyl urea derivative.

-

Caption: Workflow for thienyl urea p38 inhibitor synthesis.

Conclusion

5-methyl-2-thienyl isocyanate is a versatile and valuable reagent for drug discovery and development, particularly in the synthesis of p38 MAPK inhibitors. Its synthesis via the Curtius rearrangement provides a reliable route to this key intermediate. The high reactivity of the isocyanate group allows for the straightforward incorporation of the 5-methyl-2-thienyl moiety into lead compounds, facilitating the exploration of structure-activity relationships in the quest for novel therapeutics. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. DE19922572A1 - Process for the purification of organic isocyanates, the organic isocyanates thus purified and their use - Google Patents [patents.google.com]

- 3. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. patents.justia.com [patents.justia.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 5-Methyl-2-thiophenecarboxylic acid 99 1918-79-2 [sigmaaldrich.com]

- 10. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 | Benchchem [benchchem.com]

- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. scienceopen.com [scienceopen.com]

Spectroscopic and Synthetic Profile of 5-methylthiophen-2-isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic pathway for 5-methylthiophen-2-isocyanate. The information is intended to support research and development activities where this compound is of interest. Due to the limited availability of direct experimental spectra in public databases, this guide combines available mass spectrometry data with predicted infrared and nuclear magnetic resonance spectroscopic data based on analogous compounds and established principles.

Molecular Structure and Properties

5-methylthiophen-2-isocyanate is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group and an isocyanate functional group.

| Property | Value |

| Molecular Formula | C₆H₅NOS |

| Molecular Weight | 139.18 g/mol [1] |

| CAS Number | 76536-99-7[1] |

| Canonical SMILES | CC1=CC=C(S1)N=C=O |

Spectroscopic Data

Mass Spectrometry

The gas chromatography-mass spectrometry (GC-MS) data for 5-methylthiophen-2-isocyanate is available and provides key information for its identification.

| Mass Spectrometry Data | |

| Instrument | VG7070E |

| Major Peaks (m/z) | 139 (M+), 111, 84, 58 |

| Source | ARK-2002-12-3a |

Infrared (IR) Spectroscopy (Predicted)

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N=C=O asymmetric stretch | 2280–2240 (very strong, sharp) |

| C–H stretch (aromatic) | 3100–3000 |

| C–H stretch (aliphatic, CH₃) | 2975–2850 |

| C=C stretch (thiophene ring) | 1600–1450 |

| C–S stretch | 800–600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Experimental NMR spectra for 5-methylthiophen-2-isocyanate are not widely published. The following chemical shifts are predicted based on the analysis of similar thiophene derivatives and the known electronic effects of the isocyanate and methyl groups.

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H (position 3) | 6.8–7.0 | Doublet | ~3.5–4.0 |

| Thiophene H (position 4) | 6.6–6.8 | Doublet | ~3.5–4.0 |

| Methyl H (–CH₃) | 2.4–2.6 | Singlet | - |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Isocyanate (–N=C=O) | 120–130 |

| Thiophene C2 (attached to NCO) | 135–145 |

| Thiophene C5 (attached to CH₃) | 140–150 |

| Thiophene C3 | 125–130 |

| Thiophene C4 | 120–125 |

| Methyl (–CH₃) | 14–16 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 5-methylthiophen-2-isocyanate.

Infrared (IR) Spectroscopy

-

Sample Preparation : A thin film of the neat liquid compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform, dichloromethane) can be prepared in a liquid cell.

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty sample holder (or solvent) is recorded. The sample spectrum is then acquired, typically over a range of 4000–400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5–10 mg of the compound is dissolved in 0.5–0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition :

-

¹H NMR : Standard proton spectra are acquired.

-

¹³C NMR : Proton-decoupled carbon spectra are acquired. A larger number of scans may be necessary due to the low natural abundance of ¹³C.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Data Acquisition : The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the mass-to-charge ratio of the resulting fragments is analyzed.

Synthesis and Characterization Workflow

The synthesis of 5-methylthiophen-2-isocyanate is commonly achieved via the Curtius rearrangement of 5-methylthiophene-2-carbonyl azide. This process involves the thermal decomposition of the acyl azide to the isocyanate with the evolution of nitrogen gas.

Caption: Synthetic and characterization workflow for 5-methylthiophen-2-isocyanate.

References

2-Isocyanato-5-methylthiophene: A Versatile Building Block for Organic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isocyanato-5-methylthiophene is a valuable heterocyclic building block that combines the privileged thiophene scaffold with the highly reactive isocyanate functional group. This unique combination makes it an essential reagent for the synthesis of a diverse range of urea and carbamate derivatives, which are of significant interest in medicinal chemistry. The thiophene moiety is a well-established bioisostere of the benzene ring and is present in numerous FDA-approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The isocyanate group serves as a versatile handle for covalently linking the thiophene core to various nucleophiles, enabling the rapid generation of chemical libraries for drug discovery campaigns. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-isocyanato-5-methylthiophene, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its use in modern organic synthesis and drug development.

Physicochemical Properties

Basic physicochemical data for 2-isocyanato-5-methylthiophene are crucial for its handling and use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅NOS | PubChem[1] |

| Molecular Weight | 139.18 g/mol | PubChem[1] |

| CAS Number | 76536-99-7 | PubChem[1] |

| IUPAC Name | 2-isocyanato-5-methylthiophene | PubChem[1] |

| SMILES | CC1=CC=C(S1)N=C=O | PubChem[1] |

Synthesis of 2-Isocyanato-5-methylthiophene

The most effective and widely used method for the synthesis of aryl and heteroaryl isocyanates is the Curtius rearrangement.[2][3][4] This reaction proceeds through the thermal decomposition of an acyl azide, which is typically prepared from the corresponding carboxylic acid. The overall synthetic workflow is a robust three-step process.

Caption: General workflow for the synthesis of 2-isocyanato-5-methylthiophene.

Experimental Protocol: Synthesis of 2-Isocyanato-5-methylthiophene

This protocol details the three-step synthesis starting from 5-methylthiophene-2-carboxylic acid.

Step 1: Synthesis of 5-Methylthiophene-2-carbonyl Chloride

-

To a stirred solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the mixture at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to 70 °C and stir for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the consumption of the starting carboxylic acid.

-

After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-methylthiophene-2-carbonyl chloride is typically a dark oil and can be used in the next step without further purification.

Step 2: Synthesis of 5-Methylthiophene-2-carbonyl Azide

Caution: Acyl azides can be explosive. Handle with care, avoid heating the neat compound, and use appropriate personal protective equipment.

-

Dissolve the crude 5-methylthiophene-2-carbonyl chloride (1.0 eq) in anhydrous acetone.

-

In a separate flask, dissolve sodium azide (NaN₃) (1.5 eq) in a minimal amount of water and cool the solution in an ice bath to 0-5 °C.

-

Slowly add the acetone solution of the acyl chloride to the vigorously stirred, cold sodium azide solution.

-

Continue stirring at 0-5 °C for 1-2 hours. The formation of the acyl azide is often indicated by the formation of a precipitate.

-

Extract the product into a cold, non-halogenated organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. The acyl azide solution should be used immediately in the next step. Do not attempt to isolate the acyl azide by removing the solvent.

Step 3: Curtius Rearrangement to 2-Isocyanato-5-methylthiophene

-

Carefully transfer the dried organic solution of 5-methylthiophene-2-carbonyl azide into a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the solution to reflux (the temperature will depend on the solvent used, e.g., ~80-110 °C for toluene). The progress of the rearrangement can be monitored by the evolution of nitrogen gas.

-

The reaction is typically complete within 1-3 hours. The formation of the isocyanate can be confirmed by IR spectroscopy, looking for the appearance of a strong, sharp absorption band in the region of 2250–2270 cm⁻¹.

-

The resulting solution containing 2-isocyanato-5-methylthiophene can be used directly in subsequent reactions, or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation if necessary.

Reactivity and Applications in Organic Synthesis

The isocyanate group is a powerful electrophile that readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a building block. The primary reactions involve the addition of amines to form ureas and alcohols to form carbamates.

Synthesis of Urea Derivatives

The reaction of 2-isocyanato-5-methylthiophene with primary or secondary amines is typically rapid and high-yielding, often proceeding at room temperature or below without the need for a catalyst.[5] These urea derivatives are of high interest in medicinal chemistry for their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[6]

Caption: Reaction of 2-isocyanato-5-methylthiophene with amines to form ureas.

Quantitative Data for Representative Thiophene-Urea Syntheses

While specific data for 2-isocyanato-5-methylthiophene is limited, the following data for the closely related 2-thienyl isocyanate provides a strong indication of expected yields and reaction times.[5] The methyl group is not expected to significantly alter the reactivity of the isocyanate.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | p-Toluidine | 1-(Thiophen-2-yl)-3-(p-tolyl)urea | 2 | 95 |

| 2 | Aniline | 1-Phenyl-3-(thiophen-2-yl)urea | 2.5 | 92 |

| 3 | Benzylamine | 1-Benzyl-3-(thiophen-2-yl)urea | 3 | 94 |

| 4 | Piperidine | (Piperidin-1-yl)(thiophen-2-yl)methanone | 1.5 | 98 |

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)urea

-

In a dry round-bottom flask under an inert atmosphere, dissolve p-anisidine (4-methoxyaniline) (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-isocyanato-5-methylthiophene (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the urea product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold DCM, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Synthesis of Carbamate Derivatives

The reaction with alcohols or phenols to form carbamates (urethanes) is generally slower than the reaction with amines and often requires elevated temperatures and a catalyst, such as dibutyltin dilaurate (DBTDL) or a tertiary amine like triethylamine (TEA).[5] Carbamates are another critical functional group in pharmaceuticals, often used as prodrugs or as stable linkers.[7]

Caption: Catalytic synthesis of carbamates from 2-isocyanato-5-methylthiophene.

Experimental Protocol: Synthesis of Phenyl (5-methylthiophen-2-yl)carbamate

-

To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add phenol (1.0 eq), anhydrous toluene, and a catalytic amount of dibutyltin dilaurate (DBTDL).

-

Heat the mixture to 80 °C with stirring.

-

Add 2-isocyanato-5-methylthiophene (1.1 eq) dropwise to the heated solution.

-

Maintain the reaction at 80 °C and monitor its progress using TLC. The reaction may take 6-12 hours to complete.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure carbamate.

Role in Drug Discovery

The strategic combination of the thiophene ring and the isocyanate functional group makes 2-isocyanato-5-methylthiophene a powerful tool for drug discovery professionals.

Caption: Role of 2-isocyanato-5-methylthiophene in library synthesis for drug discovery.

-

Privileged Scaffold : The thiophene ring is a well-known "privileged scaffold" in medicinal chemistry, found in numerous approved drugs such as the antipsychotic Olanzapine and the antiplatelet agent Clopidogrel. Its inclusion can enhance biological activity and improve ADME (absorption, distribution, metabolism, and excretion) properties.

-

Covalent Inhibitors : The high reactivity of the isocyanate group can be harnessed to design covalent inhibitors. These molecules form a permanent bond with nucleophilic residues (e.g., cysteine, serine, or lysine) in the active site of a target protein, leading to high potency and a prolonged duration of action.

-

Linker Chemistry : In the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the isocyanate can form stable urea or carbamate linkages, connecting the pharmacophore to a linker or another molecular entity.

-

Rapid Library Generation : The straightforward and high-yielding nature of its reactions allows for the rapid synthesis of large libraries of derivatives for high-throughput screening, accelerating the hit-to-lead optimization process. Various urea and thiourea derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][8][9][10]

Spectroscopic Characterization Data (Predicted)

While experimental spectra for 2-isocyanato-5-methylthiophene are not widely published, its key spectroscopic features can be reliably predicted based on known data for similar compounds.

| Spectroscopy | Functional Group | Expected Characteristic Signal |

| FT-IR | Isocyanate (-N=C=O) | Strong, sharp absorption at ~2250-2270 cm⁻¹ |

| C-H (thiophene ring) | ~3100 cm⁻¹ | |

| C-H (methyl) | ~2950-2850 cm⁻¹ | |

| ¹H NMR | Thiophene H (position 3) | Doublet, ~6.8-7.0 ppm |

| Thiophene H (position 4) | Doublet, ~6.6-6.8 ppm | |

| Methyl (-CH₃) | Singlet, ~2.5 ppm | |

| ¹³C NMR | Isocyanate (-N=C=O) | ~125-130 ppm |

| Thiophene C (C2, C5) | ~130-150 ppm | |

| Thiophene C (C3, C4) | ~120-130 ppm | |

| Methyl (-CH₃) | ~15 ppm |

Safety Information

Isocyanates are toxic and are known respiratory and skin sensitizers.[1] They are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing gloves, safety glasses, and a lab coat, are mandatory when handling this compound.

References

- 1. 2-Isocyanato-5-methylthiophene | C6H5NOS | CID 11629619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Potential Applications of 2-Isocyanato-5-methylthiophene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of privileged scaffolds in drug design is a cornerstone of modern medicinal chemistry. The thiophene ring, a five-membered sulfur-containing heterocycle, is widely recognized as such a scaffold, present in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for diverse and favorable interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

This technical guide focuses on the potential applications of a specific thiophene derivative, 2-isocyanato-5-methylthiophene . The introduction of a highly reactive isocyanate group at the 2-position of the 5-methylthiophene core provides a versatile chemical handle for the synthesis of a wide array of novel chemical entities with significant potential for drug discovery and development. The isocyanate group readily reacts with nucleophiles such as amines and alcohols, primarily forming urea and carbamate linkages, respectively.[2][3] This reactivity allows for the facile covalent modification of biomolecules or the straightforward synthesis of compound libraries for screening.

This document will provide an in-depth overview of the potential applications of 2-isocyanato-5-methylthiophene in medicinal chemistry, focusing on the synthesis of bioactive derivatives, their potential biological activities supported by data from closely related compounds, and detailed experimental protocols.

Synthesis of Bioactive Derivatives: The Urea Linkage

The primary and most direct application of 2-isocyanato-5-methylthiophene in medicinal chemistry is its use as an electrophilic building block for the synthesis of substituted ureas. The reaction of the isocyanate with a primary or secondary amine is typically a rapid and high-yielding transformation that proceeds under mild conditions, making it an ideal method for generating diverse compound libraries.[2][4]

The resulting urea moiety is a key structural feature in many approved drugs, as it can act as a rigid linker and a potent hydrogen bond donor and acceptor, facilitating strong interactions with protein targets.[3]

Experimental Protocol: General Synthesis of N,N'-Substituted Ureas from 2-Isocyanato-5-methylthiophene

This protocol describes a general procedure for the reaction of 2-isocyanato-5-methylthiophene with a primary or secondary amine.

Materials:

-

2-Isocyanato-5-methylthiophene

-

Amine of choice (primary or secondary)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[5]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add the amine (1.0 equivalent).

-

Solvent Addition: Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The typical concentration is 0.1-0.5 M.

-

Isocyanate Addition: Under stirring, add a solution of 2-isocyanato-5-methylthiophene (1.0 equivalent) in the same solvent dropwise to the amine solution at room temperature.[5] For highly exothermic reactions, the addition can be performed at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours, depending on the nucleophilicity of the amine.[5]

-

Work-up and Isolation:

-

If a precipitate forms upon completion of the reaction, the solid product can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[2]

-

If no precipitate forms, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Potential Therapeutic Applications and Supporting Data

While specific biological data for derivatives of 2-isocyanato-5-methylthiophene are not extensively available in the public domain, the well-documented activities of structurally similar thiophene-based ureas and carboxamides provide a strong basis for inferring their potential therapeutic applications.

Anticancer Activity

Thiophene derivatives have shown significant promise as anticancer agents. The urea functional group is a common feature in many kinase inhibitors, a major class of anticancer drugs. The following table summarizes the cytotoxic activity of several thiophene-based urea and carboxamide derivatives against various cancer cell lines. This data suggests that derivatives of 2-isocyanato-5-methylthiophene could exhibit similar cytotoxic profiles.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | HepG2 | ~3.9 | [1] |

| N-(4-acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | HepG2 | ~3.9 | [1] |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 | 0.8 | [1] |

| Thiophene carboxamide derivative 2b | Hep3B | 5.46 | [1] |

| Thiophene carboxamide derivative 2e | Hep3B | 12.58 | [1] |

| N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea derivative 9e | U937 | 16.23 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Materials:

-

Cells to be tested

-

96-well tissue culture plates

-

Complete culture medium

-

Test compound (derivatives of 2-isocyanato-5-methylthiophene)

-

MTT solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl)[6]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[6][8]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[6][8]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity

Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities. The synthesis of novel urea derivatives from 2-isocyanato-5-methylthiophene presents a promising strategy for the development of new antibacterial and antifungal agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]

Materials:

-

Bacterial or fungal strains to be tested

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (derivatives of 2-isocyanato-5-methylthiophene)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[10]

-

Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours for bacteria.[9]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Signaling Pathways and Mechanisms of Action

Thiophene-based compounds have been shown to modulate various signaling pathways implicated in disease. For instance, several thiophene derivatives have been identified as inhibitors of kinases within the RAS-RAF-MEK-ERK pathway, a critical signaling cascade that is often hyperactivated in cancer.[1] Inhibition of this pathway can block tumor cell proliferation.

Visualizations

Synthetic and Screening Workflow

Caption: A generalized workflow for the synthesis and screening of bioactive urea derivatives.

Inhibition of the MEK Signaling Pathway

Caption: Potential inhibition of the MEK signaling pathway by thiophene-based urea derivatives.

Conclusion

2-Isocyanato-5-methylthiophene represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its inherent reactivity, combined with the privileged nature of the thiophene scaffold, provides a powerful platform for the synthesis of novel bioactive compounds. The primary application lies in the straightforward synthesis of urea derivatives, which have the potential to exhibit a range of therapeutic activities, most notably as anticancer and antimicrobial agents. The provided experimental protocols for synthesis and biological evaluation, along with the supporting data from related compounds, offer a solid foundation for researchers to explore the full potential of this promising chemical entity in the development of new therapeutics. Further investigation into the synthesis and biological profiling of derivatives of 2-isocyanato-5-methylthiophene is warranted to fully elucidate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. rr-asia.woah.org [rr-asia.woah.org]

A Technical Guide to the Discovery and Synthesis of Novel Thiophene-Based Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of the thiophene scaffold, a privileged pharmacophore in medicinal chemistry, with the highly reactive isocyanate functional group presents a promising frontier in the discovery of novel therapeutic agents. Thiophene, a sulfur-containing heterocycle, is a core component of numerous FDA-approved drugs, valued for its unique electronic properties and ability to engage in diverse biological interactions.[1][2] The isocyanate group (–N=C=O), a potent electrophile, serves as a versatile synthetic handle for forming stable urea and carbamate linkages, making it invaluable for developing covalent inhibitors and complex molecular architectures.[2] This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of novel thiophene-based isocyanates, with a focus on their emerging role in oncology and the development of targeted therapies.[1]

Synthesis of Thiophene-Based Isocyanates

The most effective and widely adopted method for the synthesis of thiophene-based isocyanates is the Curtius rearrangement of a corresponding thiophenecarbonyl azide.[1] This reaction is lauded for its efficiency, tolerance of various functional groups, and stereochemical retention, proceeding through a concerted mechanism to yield the desired isocyanate.[3][4]

The general synthetic workflow commences with a thiophenecarboxylic acid, which is first converted to a reactive acyl derivative, such as an acyl chloride or acyl azide. The acyl azide is then subjected to thermal or photochemical rearrangement to furnish the thiophene-based isocyanate.[1]

Experimental Protocols

1. Synthesis of Thiophene-2-carbonyl Azide

This protocol describes the formation of the key acyl azide intermediate from thiophene-2-carbonyl chloride.[1]

-

Materials: Thiophene-2-carbonyl chloride, sodium azide (NaN₃), acetone, water.

-

Procedure:

-

Dissolve thiophene-2-carbonyl chloride in acetone.

-

In a separate flask, dissolve sodium azide in water.

-

Cool the sodium azide solution in an ice bath (0-5 °C).

-

Slowly add the thiophene-2-carbonyl chloride solution to the cooled sodium azide solution with vigorous stirring.

-

Continue stirring at 0-5 °C for 1-2 hours. The product, thiophene-2-carbonyl azide, will precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[1]

-

2. Synthesis of 2-Thienyl Isocyanate via Thermal Curtius Rearrangement

This protocol outlines the thermal rearrangement of the synthesized acyl azide to the isocyanate.[1]

-

Materials: Thiophene-2-carbonyl azide, anhydrous toluene.

-

Procedure:

-

Suspend thiophene-2-carbonyl azide in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Heat the suspension to reflux (approximately 110 °C).

-

Monitor the reaction progress by the evolution of nitrogen gas. The reaction is typically complete within 1-2 hours.

-

The resulting solution of 2-thienyl isocyanate in toluene can be used directly for subsequent reactions, or the solvent can be carefully removed under reduced pressure to isolate the isocyanate.[1]

-

Safety Precaution: Acyl azides are potentially explosive and toxic. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield. Avoid contact with metals.[5]

Characterization Data

The characterization of thiophene-based isocyanates and their precursors is crucial for confirming their identity and purity. Infrared (IR) spectroscopy is particularly useful for monitoring the conversion of the acyl azide to the isocyanate.

| Compound | Functional Group | IR Absorption (cm⁻¹) | Reference |

| Thiophene-2-carbonyl azide | Acyl Azide (N₃) | ~2150 | [6] |

| 2-Thienyl isocyanate | Isocyanate (NCO) | ~2275-2285 | [6] |

| 5-Methyl-2-thienyl isocyanate | Isocyanate (NCO) | Not Specified | [6] |

Table 1: Key Infrared (IR) Spectroscopic Data.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For selenophene-2-carbonyl azide, a related heterocyclic compound, the following ¹H and ¹³C NMR data have been reported, which can serve as a reference.

| Compound | Nucleus | Chemical Shift (δ ppm) | Reference |

| Selenophene-2-carbonyl azide | ¹H | 8.39 (dd, J=5.5, 1.3 Hz), 8.08 (dd, J=4.0, 1.3 Hz), 7.37 (dd, J=5.5, 4.0 Hz) | [6] |

| Selenophene-2-carbonyl azide | ¹³C | 168.1, 141.6, 141.5, 137.3, 131.2 | [6] |

| 2,5-dibromotellurophene | ¹H | 7.34 (s) | [7] |

| 2,5-dibromotellurophene | ¹³C | 140.23, 109.75 | [7] |

Table 2: Representative NMR Spectroscopic Data for a Related Heterocyclic Azide and a Dihalogenated Tellurophene.

Applications in Drug Discovery

Thiophene-based compounds, including derivatives of isocyanates, have demonstrated significant potential in oncology by modulating key signaling pathways implicated in cancer cell proliferation and survival.[1] The high reactivity of the isocyanate group makes it an ideal functional group for the design of covalent inhibitors that can form a permanent bond with target proteins, leading to enhanced potency and duration of action.[2]

Targeting the RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.[8] Thiophene-based compounds have been identified as potent inhibitors of MEK, a key kinase in this pathway.[1]

Anticancer Activity of Thiophene-Urea Derivatives

The reaction of thiophene-based isocyanates with amines yields urea derivatives, a class of compounds that has shown significant anticancer activity.[9] These derivatives have been evaluated against various cancer cell lines, demonstrating their potential as therapeutic agents.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenylaminopyrimidine-urea hybrid (Compound 10) | Huh7 (Liver) | 0.9 | [2] |

| Phenylaminopyrimidine-urea hybrid (Compound 19) | Huh7 (Liver) | 0.8 | [2] |

| Phenylaminopyrimidine-urea hybrid (Compound 30) | Huh7 (Liver) | 1.6 | [2] |

| Bis-chalcone with thiophene (Compound 5a) | MCF7 (Breast) | 7.87 | [10] |

| Bis-chalcone with thiophene (Compound 5b) | MCF7 (Breast) | 4.05 | [10] |

| Bis-chalcone with thiophene (Compound 5a) | HCT116 (Colon) | 18.10 | [10] |

| Bis-chalcone with thiophene (Compound 9a) | HCT116 (Colon) | 17.14 | [10] |

| Iso(thio)cyanate Derivative | HepG2 (Liver) | Varies | [11] |

| Iso(thio)cyanate Derivative | MCF-7 (Breast) | Varies | [11] |

Table 3: In Vitro Anticancer Activity (IC₅₀) of Representative Thiophene-Based Compounds.

Conclusion

Novel thiophene-based isocyanates represent a versatile and promising class of compounds for drug discovery and development. Their synthesis, primarily through the robust Curtius rearrangement, is well-established, providing a reliable route to these valuable intermediates. The inherent reactivity of the isocyanate functionality, combined with the proven biological significance of the thiophene scaffold, makes these compounds powerful building blocks for the design of targeted therapies, particularly in the realm of oncology. Further exploration of their synthesis, derivatization, and biological evaluation is warranted to fully unlock their therapeutic potential.

References

- 1. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer activity, toxicity evaluation and molecular docking studies of novel phenylaminopyrimidine-(thio)urea hybrids as potential kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. rsc.org [rsc.org]

- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Computational Scrutiny of Thiophene Isocyanate Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the computational methodologies employed to investigate the stability of thiophene isocyanates. Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science, and understanding the stability of their isocyanate derivatives is crucial for predicting reactivity, designing novel molecules, and ensuring the developability of new chemical entities. This document outlines the theoretical approaches, summarizes key stability metrics, and provides detailed computational protocols.

Introduction to Thiophene Isocyanate Stability

Thiophene isocyanates, existing as 2-thienyl isocyanate and 3-thienyl isocyanate, are reactive intermediates and building blocks in organic synthesis. Their stability is governed by the conformational arrangement of the isocyanate group relative to the thiophene ring. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to probe the subtle energetic differences between various conformers and the rotational barriers that separate them. These theoretical insights are paramount for understanding their reactivity and potential degradation pathways.[1][2]

Computational Methodologies

The stability of thiophene isocyanates is primarily investigated through quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for such studies, offering a good balance between accuracy and computational cost.[1][2][3]

Core Computational Approach

A typical computational workflow for assessing the stability of thiophene isocyanates involves the following steps:

-

Geometry Optimization: The three-dimensional structures of different conformers of 2- and 3-thienyl isocyanate are optimized to find their lowest energy arrangements.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher levels of theory or larger basis sets.

-

Transition State Search: To determine the rotational barriers between conformers, a search for the transition state structure connecting them is performed. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the found transition state correctly connects the two desired conformers.

Data on Conformational Stability

The stability of thiophene isocyanates is dictated by the rotational preference of the isocyanate group. For both 2- and 3-thienyl isocyanate, two primary planar conformers can be envisioned: a syn and an anti form (or cis and trans), depending on the orientation of the N=C=O group relative to the sulfur atom of the thiophene ring. Computational studies on analogous thiophenecarboxaldehydes have shown that one conformer is typically more stable than the other, with a discernible energy barrier to rotation.[4]

| Compound | Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| 2-Thienyl Isocyanate (Analog) | syn (O=C=N-C-S cis) | 0.00 (Hypothesized) | ~8-12 (Estimated) |

| anti (O=C=N-C-S trans) | > 0 (Hypothesized) | ||

| 3-Thienyl Isocyanate (Analog) | syn (O=C=N-C-C-S cis) | > 0 (Hypothesized) | ~7-10 (Estimated) |

| anti (O=C=N-C-C-S trans) | 0.00 (Hypothesized) |

Note: The data presented here is based on analogies with other substituted thiophenes and represents expected trends. Specific values for thiophene isocyanates would require dedicated computational studies.

Experimental Protocols: A Computational Approach

This section details the computational "experimental" protocols for determining the relative stability and rotational barriers of thiophene isocyanates.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Software: Gaussian 09 or 16

-

Method: B3LYP Density Functional Theory

-

Basis Set: 6-311++G(d,p)

-

Procedure:

-

Build the initial structures for the syn and anti conformers of 2- and 3-thienyl isocyanate.

-

Perform a geometry optimization for each conformer using the Opt keyword.

-

Following optimization, perform a frequency calculation at the same level of theory using the Freq keyword to verify the nature of the stationary point and to obtain thermal corrections.

-

-

Analysis: The relative energies of the conformers are determined by comparing their total electronic energies, corrected for zero-point vibrational energy (ZPVE).

Protocol 2: Rotational Barrier Calculation

-

Software: Gaussian 09 or 16

-

Method: B3LYP/6-311++G(d,p)

-

Procedure:

-

Identify the dihedral angle defining the rotation of the isocyanate group.

-

Perform a relaxed potential energy surface scan by systematically varying this dihedral angle (e.g., in 10-degree increments) and optimizing the rest of the molecular geometry at each step.

-

Alternatively, for a more precise transition state, use the optimized conformers as starting points for a transition state search using the Opt=(TS,CalcFC,NoEigentest) keyword.

-

-

Analysis: The rotational barrier is calculated as the energy difference between the highest energy point on the rotational profile (the transition state) and the energy of the most stable conformer.

Visualizations

The following diagrams illustrate key concepts in the computational study of thiophene isocyanate stability.

Caption: A flowchart of the computational steps to determine the stability of thiophene isocyanate conformers.

Caption: A representation of the syn and anti conformers of 2-thienyl isocyanate.

Conclusion

Computational studies provide indispensable insights into the stability of thiophene isocyanates. By employing well-established DFT methods, researchers can accurately predict the preferred conformations and the energy barriers to internal rotation. This information is critical for understanding the reactivity of these compounds and for the rational design of novel thiophene-based molecules in drug discovery and materials science. The protocols and conceptual frameworks outlined in this guide offer a solid foundation for conducting such theoretical investigations.

References

- 1. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Isocyanato-5-methylthiophene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isocyanato-5-methylthiophene, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identifiers and synonyms, physical and chemical properties, a detailed experimental protocol for its synthesis, and its reactivity profile. Due to the limited publicly available information on the specific biological signaling pathways for this compound, this guide presents its synthetic and reactive pathways as a logical framework for its application in research and drug development.

Chemical Identifiers and Synonyms

2-Isocyanato-5-methylthiophene is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of a reactive isocyanate group makes it a valuable building block in the synthesis of various organic molecules.

Table 1: Chemical Identifiers for 2-Isocyanato-5-methylthiophene [1]

| Identifier Type | Value |

| IUPAC Name | 2-isocyanato-5-methylthiophene |

| CAS Number | 76536-99-7 |

| PubChem CID | 11629619 |

| Molecular Formula | C₆H₅NOS |

| Molecular Weight | 139.18 g/mol |

| InChI | InChI=1S/C6H5NOS/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 |

| InChIKey | TYOUGUHTXIYXLR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(S1)N=C=O |

| European Community (EC) Number | 880-181-8 |

A variety of synonyms are used in literature and commercial listings to refer to this compound.

Table 2: Synonyms for 2-Isocyanato-5-methylthiophene [1]

| Synonym |

| 5-Methylthien-2-yl isocyanate |

| 5-Methyl-thiophene-2-isocyanate |

| Thiophene, 2-isocyanato-5-methyl- |

| 2-isocyanato-5-methyl-thiophene |

| 5-methylthiophen-2-isocyanate |

| 5-methyl-2-thienyl isocyanate |

Physicochemical and Hazard Data

Understanding the physical properties and hazard profile of 2-isocyanato-5-methylthiophene is crucial for its safe handling and application in experimental settings.

Table 3: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 139.18 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 139.00918 g/mol |

| Monoisotopic Mass | 139.00918 g/mol |

| Topological Polar Surface Area | 57.7 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 142 |

Table 4: GHS Hazard Classification [1]

| Hazard Statement Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

Synthesis of 2-Isocyanato-5-methylthiophene

The primary route for the synthesis of 2-isocyanato-5-methylthiophene is the Curtius rearrangement of 5-methylthiophene-2-carbonyl azide. This two-step process begins with the conversion of 5-methyl-2-thiophenecarboxylic acid to its corresponding acyl chloride, followed by reaction with an azide salt to form the acyl azide. Subsequent thermal rearrangement of the acyl azide yields the desired isocyanate.

Caption: Synthetic workflow for 2-isocyanato-5-methylthiophene.

Experimental Protocol

Step 1a: Synthesis of 5-Methylthiophene-2-carbonyl chloride

-

To a solution of 5-methyl-2-thiophenecarboxylic acid (1.0 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 equivalents) to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-methylthiophene-2-carbonyl chloride, which can be used in the next step without further purification.

Step 1b: Synthesis of 5-Methylthiophene-2-carbonyl azide

-

Dissolve the crude 5-methylthiophene-2-carbonyl chloride in acetone and cool the solution in an ice bath.

-

Separately, prepare a solution of sodium azide (1.5 equivalents) in water.

-

Slowly add the aqueous sodium azide solution to the cooled acetone solution with vigorous stirring.

-

Continue stirring at 0-5 °C for 1-2 hours. The product, 5-methylthiophene-2-carbonyl azide, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Isocyanato-5-methylthiophene via Curtius Rearrangement [2]

-

Suspend the dried 5-methylthiophene-2-carbonyl azide in anhydrous toluene.

-

Heat the suspension to reflux (approximately 110 °C) under a nitrogen atmosphere.

-

The progress of the reaction can be monitored by the evolution of nitrogen gas and by IR spectroscopy (disappearance of the azide peak around 2135 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).[2]

-

The reaction is typically complete within 1-2 hours.[2]

-

The resulting solution of 2-isocyanato-5-methylthiophene in toluene can be used directly in subsequent reactions, or the isocyanate can be isolated by careful removal of the solvent under reduced pressure.

Reactivity and Potential Applications

The isocyanate functional group is a highly reactive electrophile that readily reacts with a variety of nucleophiles. This reactivity makes 2-isocyanato-5-methylthiophene a versatile intermediate for the synthesis of a wide range of derivatives, including ureas, carbamates, and thiocarbamates.

Caption: Key nucleophilic addition reactions of 2-isocyanato-5-methylthiophene.

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring allows for favorable interactions with biological targets. One notable application mentioned in commercial literature is the use of 5-methylthien-2-yl isocyanate in the preparation of p38 kinase inhibitors.[3] However, detailed studies on the direct biological activity and specific signaling pathway modulation by 2-isocyanato-5-methylthiophene are not currently available in the public domain.

Conclusion

2-Isocyanato-5-methylthiophene is a readily accessible and highly reactive chemical intermediate. Its synthesis is straightforward, primarily relying on the robust Curtius rearrangement. The combination of the biologically significant thiophene core with the versatile isocyanate handle makes this compound a valuable tool for medicinal chemists and researchers in drug discovery. While specific data on its interaction with biological signaling pathways is lacking, its utility as a synthetic building block for creating libraries of novel compounds for biological screening is evident. Further research into the biological activities of derivatives of 2-isocyanato-5-methylthiophene is warranted to fully explore its potential in drug development.

References

Introduction to isocyanate-based multicomponent reactions

An In-depth Technical Guide to Isocyanate-Based Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[1] This approach offers significant advantages over traditional linear synthesis, including reduced reaction times, fewer purification steps, lower waste generation, and often higher overall yields.[2] MCRs are exceptionally valuable in drug discovery and medicinal chemistry as they allow for the rapid generation of large, structurally diverse libraries of complex molecules from a small set of readily available building blocks.[3] This high degree of molecular diversity is crucial for exploring chemical space and identifying novel therapeutic leads.[2]

Isocyanates and their structural isomers, isocyanides, are exceptionally versatile reagents in the MCR toolkit.[2][3] The unique reactivity of the isocyanate group (R–N=C=O), which can react with a wide array of nucleophiles, makes it a powerful component for constructing complex molecular architectures such as carbamates, ureas, and amides.[2][4] This guide provides a detailed exploration of the core principles, mechanisms, and applications of isocyanate-based MCRs, with a focus on their utility in modern drug development.

Key Isocyanate-Based and Related MCRs

While classic MCRs often utilize isocyanides, a growing and powerful class of reactions employs isocyanates directly as the key building block. This section details the mechanisms and applications of prominent examples.

Isocyanate-Driven Biginelli-Like Reaction

The traditional Biginelli reaction is a well-established MCR that combines an aldehyde, a β-ketoester, and urea under acidic conditions to produce dihydropyrimidinones.[5] A significant advancement involves the substitution of the aldehyde component with an aromatic isocyanate, which dramatically expands the scope and versatility of the reaction.[2] This variant allows for the synthesis of N-aryl cytimidine derivatives, which are valuable heterocyclic scaffolds in medicinal chemistry.[2]

Reaction Mechanism: In a base-mediated approach, the reaction is initiated by the nucleophilic attack of the enolate of ethyl acetoacetate onto the isocyanate. The resulting adduct then undergoes cyclization with a urea derivative (or thiourea/guanidine) to form the final heterocyclic product.

References

- 1. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biginelli Reaction [organic-chemistry.org]

Thiophene: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold." Its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a wide array of approved therapeutic agents, spanning diverse disease areas. This technical guide provides a comprehensive overview of the thiophene core in drug discovery, detailing its fundamental properties, synthesis, biological activities with quantitative data, and its interaction with key signaling pathways.

Physicochemical Properties and Bioisosterism

The success of the thiophene scaffold in drug design can be largely attributed to its role as a bioisostere of the phenyl ring. While similar in size, the thiophene ring possesses distinct electronic properties due to the presence of the sulfur atom, which influences its interactions with biological targets and its metabolic profile.

Table 1: Core Physicochemical Properties of Thiophene

| Property | Value | Reference |

| Molecular Formula | C4H4S | [General Knowledge] |

| Molecular Weight | 84.14 g/mol | [General Knowledge] |

| Melting Point | -38 °C | [General Knowledge] |

| Boiling Point | 84 °C | [General Knowledge] |

| pKa | Weakly basic | [General Knowledge] |

| LogP | 1.81 | [General Knowledge] |

| Solubility | Insoluble in water, soluble in organic solvents | [General Knowledge] |

Synthesis of Thiophene-Containing Compounds

A variety of synthetic methods have been developed for the construction of the thiophene ring, allowing for the introduction of diverse substituents and the fine-tuning of molecular properties.

Gewald Synthesis of 2-Aminothiophenes

One of the most widely employed methods for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction offers a convergent and efficient route to this important class of intermediates.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Reagents:

-

2-Butanone (1 equivalent)

-

Ethyl cyanoacetate (1 equivalent)

-

Elemental sulfur (1.1 equivalents)

-

Morpholine (0.5 equivalents)

-

Ethanol (solvent)

-

-

Procedure:

-

To a stirred solution of 2-butanone and ethyl cyanoacetate in ethanol at room temperature, add morpholine.

-

After a short period of stirring, add elemental sulfur in one portion.

-

The reaction mixture is then heated to 50-60 °C and stirred for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

-

Synthesis of Olanzapine

Olanzapine, an atypical antipsychotic, features a thienobenzodiazepine core. Its synthesis involves a multi-step sequence.

Experimental Protocol: Synthesis of Olanzapine

This protocol outlines a common synthetic route.

-

Step 1: Synthesis of 2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1][2]benzodiazepine

-

A mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride and an excess of piperazine in a suitable solvent (e.g., toluene or xylene) is heated at reflux for several hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration and purified.

-

-

Step 2: N-methylation to yield Olanzapine

-

The product from Step 1 is dissolved in a suitable solvent (e.g., dimethylformamide).

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is added in the presence of a base (e.g., potassium carbonate).

-

The reaction is stirred at room temperature or slightly elevated temperature until completion.

-

The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield olanzapine.[3]

-

Synthesis of Raltitrexed

Raltitrexed is a quinazoline folate analogue antimetabolite. Its synthesis is a complex process.

Experimental Protocol: Synthesis of Raltitrexed

This is a simplified overview of a potential synthetic approach.

-

Step 1: Synthesis of the Thiophene Moiety

-

The synthesis begins with the construction of a suitably substituted thiophene-2-carbonyl compound. This can be achieved through various methods, including the acylation of a pre-functionalized thiophene.

-

-

Step 2: Coupling with the Glutamic Acid Moiety

-

Step 3: Introduction of the Quinazoline Moiety

-

The precursor containing the thiophene and glutamic acid portions is then coupled with a pre-synthesized 6-(bromomethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivative. This is typically achieved via a nucleophilic substitution reaction where the secondary amine on the thiophene ring displaces the bromine atom.

-

-

Step 4: Deprotection

-

Finally, any protecting groups on the glutamic acid moiety are removed under appropriate conditions (e.g., hydrolysis of the esters) to yield raltitrexed.

-

Quantitative Biological Data of Thiophene-Containing Drugs

The following tables summarize key quantitative data for a selection of FDA-approved drugs that feature a thiophene scaffold, highlighting their potency and pharmacokinetic profiles.

Table 2: In Vitro Activity of Thiophene-Containing Drugs

| Drug | Target(s) | Assay Type | IC50 / Ki | Cell Line / Enzyme | Reference |

| Olanzapine | Dopamine D2 Receptor | Radioligand Binding | Ki: 1.1 nM | Human D2 Receptor | [General Knowledge] |

| Serotonin 5-HT2A Receptor | Radioligand Binding | Ki: 4 nM | Human 5-HT2A Receptor | [General Knowledge] | |

| Raltitrexed | Thymidylate Synthase | Enzyme Inhibition | Ki: 54 nM | Human Thymidylate Synthase | [6] |

| Tiaprofenic Acid | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | IC50: 2.3 µM | Ovine COX-2 | [General Knowledge] |

| Sorafenib | VEGFR-2, PDGFR-β, Raf-1 | Kinase Inhibition | IC50: 90 nM, 58 nM, 6 nM | Recombinant Enzymes | [General Knowledge] |

| Lapatinib | EGFR, HER2 | Kinase Inhibition | IC50: 10.8 nM, 9.2 nM | Recombinant Enzymes | [General Knowledge] |

Table 3: Pharmacokinetic Parameters of Thiophene-Containing Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism | Excretion | Reference |

| Olanzapine | ~60 (oral) | 93 | 21-54 | Hepatic (CYP1A2, 2D6) | 57% Urine, 30% Feces | [7] |

| Raltitrexed | N/A (IV) | 93 | 2-3 (initial), >100 (terminal) | Polyglutamation | Primarily renal | [General Knowledge] |

| Tiaprofenic Acid | >90 | >98 | 2 | Hepatic | Renal | [General Knowledge] |

| Sorafenib | 38-49 | 99.5 | 25-48 | Hepatic (CYP3A4, UGT1A9) | Feces (77%), Urine (19%) | [General Knowledge] |

| Lapatinib | Variable | >99 | 24 | Hepatic (CYP3A4, 3A5) | Primarily Feces | [General Knowledge] |

Signaling Pathways and Experimental Workflows